4-Fluoro-3,5-bis-trifluoromethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,5-bis-trifluoromethylpyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to the pyridine ring.
Vorbereitungsmethoden
One common method is the nucleophilic substitution of chlorine in 4-chloro-3,5-bis-trifluoromethylpyridine with a fluorinating agent such as potassium fluoride (KF) . Another approach involves the direct fluorination of a suitable pyridine precursor using reagents like Selectfluor® . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-Fluoro-3,5-bis-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or trifluoromethyl groups are replaced by other substituents.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar fluorinated pyridines can undergo such reactions under appropriate conditions.
Condensation Reactions: The compound can be used in condensation reactions to form more complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.
Common reagents used in these reactions include potassium fluoride, Selectfluor®, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3,5-bis-trifluoromethylpyridine has several scientific research applications:
Agrochemicals: The compound is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection and pest control.
Pharmaceuticals: It serves as a building block for the development of drugs with enhanced biological activity and stability.
Materials Science: The unique properties of fluorinated pyridines make them valuable in the development of advanced materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3,5-bis-trifluoromethylpyridine is primarily attributed to the presence of fluorine atoms and trifluoromethyl groups, which influence the compound’s reactivity and interaction with biological targets. The electron-withdrawing nature of these groups can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or disruption of metabolic processes in agrochemicals.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3,5-bis-trifluoromethylpyridine can be compared to other fluorinated pyridines, such as:
2,3,5-Trifluoromethylpyridine: Used in similar applications but with different substitution patterns affecting its reactivity and properties.
3,4-Difluoropyridine: Another fluorinated pyridine with distinct chemical behavior due to the position of fluorine atoms.
Pentafluoropyridine: Exhibits unique properties due to the presence of multiple fluorine atoms, making it highly reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H2F7N |
---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
4-fluoro-3,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-5-3(6(9,10)11)1-15-2-4(5)7(12,13)14/h1-2H |
InChI-Schlüssel |
VPPIMIDFUBGSAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.